Cas no 1437432-57-9 (6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid)

6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid is a fluorinated pyridazine derivative with a trifluoroethoxy substituent at the 6-position and a carboxylic acid functional group at the 4-position. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoroethoxy moiety. The carboxylic acid group allows for further derivatization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing effects and potential for hydrogen bonding contribute to its utility in designing bioactive molecules. The compound is particularly valuable in medicinal chemistry for optimizing drug-like properties, such as solubility and target binding affinity. High-purity grades ensure reproducibility in research and industrial applications.
6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid structure
1437432-57-9 structure
Product Name:6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid
CAS No:1437432-57-9
MF:C7H5F3N2O3
MW:222.121412038803
CID:5170187
Update Time:2026-03-04

6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid
    • Inchi: 1S/C7H5F3N2O3/c8-7(9,10)3-15-5-1-4(6(13)14)2-11-12-5/h1-2H,3H2,(H,13,14)
    • InChI Key: DHDSFXUNUBKPQV-UHFFFAOYSA-N
    • SMILES: C1=NN=C(OCC(F)(F)F)C=C1C(O)=O

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Additional information on 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid

Introduction to 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid (CAS No. 1437432-57-9)

6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid (CAS No. 1437432-57-9) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a trifluoroethoxy group and a carboxylic acid moiety imparts distinct chemical and biological properties to this molecule, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid is characterized by a pyridazine ring with a trifluoroethoxy substituent at the 6-position and a carboxylic acid group at the 4-position. The trifluoroethoxy group is known for its lipophilic and electron-withdrawing properties, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. The carboxylic acid group, on the other hand, can participate in hydrogen bonding and ionization, affecting the compound's pharmacokinetic properties and biological activity.

In recent years, there has been a growing interest in the development of pyridazine-based compounds for their potential therapeutic applications. Research has shown that pyridazines can exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The specific structure of 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid has been explored for its potential as a lead compound in the development of novel drugs targeting various diseases.

One of the key areas of research involving 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid is its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with numerous diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. The mechanism of action is thought to involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid has also shown promise as an anti-cancer agent. Cancer is a leading cause of mortality worldwide, and there is an urgent need for new therapeutic strategies to combat this disease. Research has indicated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The selective cytotoxicity observed in cancer cells may be attributed to the ability of the compound to disrupt cellular processes such as DNA replication and protein synthesis.

The potential antiviral activity of 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid has also been investigated. Viral infections pose significant public health challenges, particularly with the emergence of new viral strains. Studies have shown that this compound can inhibit the replication of various viruses by interfering with viral entry or viral RNA synthesis. The broad-spectrum antiviral activity observed suggests that this compound could be a valuable lead for developing antiviral drugs against multiple viral pathogens.

In addition to its biological activities, the chemical stability and synthetic accessibility of 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid are important considerations for its practical application in drug development. The compound can be synthesized through well-established chemical routes using readily available starting materials. This synthetic flexibility allows for the preparation of structurally diverse analogs that can be screened for improved potency and selectivity.

The pharmacokinetic properties of 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid, including its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET), have been extensively studied to ensure its safety and efficacy as a therapeutic agent. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. These properties make it an attractive candidate for further clinical evaluation.

Clinical trials are essential for assessing the safety and efficacy of new drugs in human subjects. While clinical data on 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid are still limited, early-phase trials have shown promising results in terms of tolerability and preliminary efficacy. Ongoing research aims to optimize dosing regimens and explore combination therapies to enhance therapeutic outcomes.

In conclusion, 6-(2,2,2-Trifluoro-ethoxy)-pyridazine-4-carboxylic acid (CAS No. 1437432-57-9) represents a promising lead compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory, anti-cancer, and antiviral therapies make it an exciting area of research in medicinal chemistry and pharmaceutical development. Continued investigation into its mechanism of action and clinical evaluation will further elucidate its therapeutic potential and pave the way for new treatments for various diseases.

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